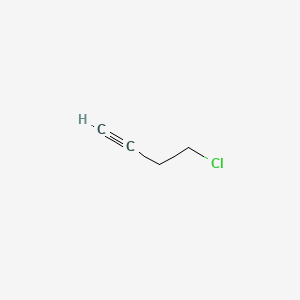
3-(4-氰基苯基)-3-氧代丙酸乙酯
描述
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H11NO3This compound is characterized by a light yellow to orange crystalline appearance and is primarily used in organic synthesis and pharmaceutical research .
科学研究应用
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-(4-cyanophenyl)-3-oxopropanoate involves the reaction of ethyl 3-iodopropionate with 4-cyanophenylzinc bromide. The process begins with the preparation of ethyl 3-iodopropionate by refluxing ethyl 3-chloropropionate with sodium iodide in acetone. The resulting product is then reacted with 4-cyanophenylzinc bromide in the presence of nickel acetylacetonate as a catalyst .
Industrial Production Methods
Industrial production of ethyl 3-(4-cyanophenyl)-3-oxopropanoate typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: 3-(4-cyanophenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-aminophenyl)-3-oxopropanoate.
Substitution: Various substituted esters depending on the nucleophile used
作用机制
The mechanism of action of ethyl 3-(4-cyanophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules that interact with enzymes, receptors, or other biological targets. The exact mechanism depends on the specific application and the structure of the final product synthesized from this compound .
相似化合物的比较
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate can be compared with other similar compounds such as ethyl 2-(4-cyanophenyl)-2-oxopropanoate and ethyl 3-(4-aminophenyl)-3-oxopropanoate. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the nitrile group in ethyl 3-(4-cyanophenyl)-3-oxopropanoate makes it unique and suitable for specific synthetic applications .
属性
IUPAC Name |
ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKQVWKZLCNILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374100 | |
| Record name | ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49744-93-6 | |
| Record name | ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(4-Cyanophenyl)-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















